molecular formula C17H20N2O B11959378 N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine CAS No. 56133-48-3

N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine

Cat. No.: B11959378
CAS No.: 56133-48-3
M. Wt: 268.35 g/mol
InChI Key: XTJIXFQGLCMKGN-UHFFFAOYSA-N
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Description

N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine is an organic compound belonging to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its applications in various fields, including chemistry, biology, and materials science, due to its unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine typically involves the condensation reaction between 4-(Dimethylamino)benzaldehyde and 2-methyl-P-anisidine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine involves its interaction with molecular targets through its Schiff base moiety. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. Additionally, the compound’s electronic properties allow it to participate in charge transfer interactions, which can modulate the activity of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(Dimethylamino)benzylidene)-2-methyl-P-anisidine is unique due to its specific combination of the dimethylamino and anisidine groups, which confer distinct electronic and steric properties. These properties make it particularly suitable for applications in nonlinear optics and as a ligand in coordination chemistry .

Properties

CAS No.

56133-48-3

Molecular Formula

C17H20N2O

Molecular Weight

268.35 g/mol

IUPAC Name

4-[(4-methoxy-2-methylphenyl)iminomethyl]-N,N-dimethylaniline

InChI

InChI=1S/C17H20N2O/c1-13-11-16(20-4)9-10-17(13)18-12-14-5-7-15(8-6-14)19(2)3/h5-12H,1-4H3

InChI Key

XTJIXFQGLCMKGN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N=CC2=CC=C(C=C2)N(C)C

Origin of Product

United States

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